molecular formula C14H22BrN B1485190 [2-(4-Bromophenyl)ethyl](3,3-dimethylbutan-2-yl)amine CAS No. 2098051-54-6

[2-(4-Bromophenyl)ethyl](3,3-dimethylbutan-2-yl)amine

Cat. No.: B1485190
CAS No.: 2098051-54-6
M. Wt: 284.23 g/mol
InChI Key: ROOUHFWEGJVVMR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethylamine is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a dimethylbutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 3,3-dimethylbutan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-bromobenzyl chloride is reacted with 3,3-dimethylbutan-2-amine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenyl)ethylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their physical properties.

Biology and Medicine

    Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Probes: Utilized in the development of probes for studying biological pathways.

Industry

    Chemical Manufacturing: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)ethylamine exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethylamine: Similar structure but lacks the dimethylbutylamine moiety.

    2-Bromoethylamine: Contains a bromoethyl group but lacks the phenyl and dimethylbutylamine groups.

Uniqueness

The presence of both the bromophenyl and dimethylbutylamine groups in 2-(4-Bromophenyl)ethylamine imparts unique chemical and biological properties, making it distinct from other related compounds. This dual functionality allows for versatile applications in various fields.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN/c1-11(14(2,3)4)16-10-9-12-5-7-13(15)8-6-12/h5-8,11,16H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOUHFWEGJVVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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